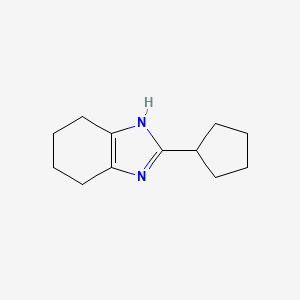

2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole

説明

特性

IUPAC Name |

2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-6-9(5-1)12-13-10-7-3-4-8-11(10)14-12/h9H,1-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVCALJSWLYXHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC3=C(N2)CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Benzimidazoles

are a class of heterocyclic aromatic organic compounds. This class of compounds has been widely studied and is known to exhibit a broad range of biological activities. Some benzimidazoles have been used as pharmaceuticals, including antiparasitic drugs.

Target of Action

Benzimidazoles often interact with beta-tubulin, inhibiting its polymerization into microtubules. This disrupts cellular processes, including cell division.

Mode of Action

By binding to beta-tubulin, benzimidazoles prevent the formation of microtubules, structures necessary for cell division and other important cellular functions.

Biochemical Pathways

The disruption of microtubule formation affects many biochemical pathways. For instance, it can lead to cell cycle arrest and apoptosis, or programmed cell death.

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of benzimidazoles can vary widely depending on their specific chemical structure. Some are well-absorbed and widely distributed throughout the body, while others are not.

Result of Action

The ultimate effect of benzimidazoles on cells is often cell death due to the disruption of vital cellular processes.

Action Environment

The action, efficacy, and stability of benzimidazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other substances.

生化学分析

Biochemical Properties

2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with oxidizing agents, which catalyze its formation. The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This compound’s interaction with proteins can alter their conformation and function, thereby influencing various biochemical pathways.

Molecular Mechanism

At the molecular level, 2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole exerts its effects through various mechanisms. It binds to biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with oxidizing agents results in the formation of benzimidazole derivatives. These interactions can lead to changes in gene expression, influencing the synthesis of proteins involved in critical cellular functions. The binding interactions of this compound with enzymes can either enhance or inhibit their activity, thereby modulating biochemical pathways.

生物活性

2-Cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Overview of 2-Cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole

This compound features a benzimidazole core structure that is known for its diverse biological activities. The addition of the cyclopentyl group and the tetrahydro configuration enhances its chemical properties and biological interactions.

The biological activity of 2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole is primarily attributed to its ability to interact with various molecular targets within biological systems. Its mechanism includes:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This prevents substrate binding and subsequent catalytic activity.

- Receptor Modulation : It may modulate the activity of receptors involved in various physiological processes, affecting pathways related to inflammation and cancer.

Antimicrobial Properties

Research indicates that compounds similar to 2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole exhibit significant antimicrobial activity. For instance:

- In vitro Studies : Various benzimidazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. A study highlighted that certain benzimidazole derivatives inhibited methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied:

- Cell Line Studies : In vitro tests on human liver carcinoma (HEPG2) and other cancer cell lines have demonstrated that certain derivatives possess high cytotoxicity against these cells . For example, some synthesized benzimidazolyl chalcones exhibited significant anti-inflammatory and analgesic activities alongside their anticancer properties.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a series of benzimidazole derivatives against various cancer cell lines. Among these compounds, one derivative showed an IC50 value of 0.19 μM against MCF-7 breast cancer cells. This indicates a promising lead for further development in cancer therapeutics .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects of substituted benzimidazoles against clinical strains of bacteria. The results indicated that compounds with bulky hydrophobic groups exhibited enhanced potency against resistant strains .

Data Table: Summary of Biological Activities

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity : Benzimidazole derivatives are recognized for their broad spectrum of antimicrobial properties. Research indicates that 2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole may exhibit significant antibacterial and antifungal activities. The cyclopentyl and tetrahydro moieties could potentially enhance its interaction with microbial targets, although further studies are necessary to confirm its efficacy against specific pathogens .

Anticancer Potential : Similar compounds in the benzimidazole family have shown promise in anticancer research. They may induce apoptosis and inhibit cancer cell proliferation through various mechanisms. The unique structural features of 2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole could provide a novel scaffold for developing anticancer agents .

Anti-inflammatory Properties : Some benzimidazole derivatives have been explored for their anti-inflammatory effects. The presence of the cyclopentyl group may enhance the compound's ability to modulate inflammatory pathways .

Material Science

Functional Materials Development : The structural characteristics of 2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole make it a candidate for developing new materials with desirable properties such as thermal stability and conductivity. These features are essential for applications in electronics and nanotechnology .

Chemical Synthesis

Building Block for Complex Molecules : This compound can serve as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including oxidation and substitution reactions. This capability makes it valuable in synthesizing more complex organic molecules .

Biological Investigations

Mechanisms of Action : Studies on the interactions of 2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole with biological targets have revealed potential mechanisms of action that warrant further exploration. Investigating these interactions can lead to a better understanding of how this compound may exert its biological effects .

Case Studies and Research Findings

Several studies have highlighted the potential of benzimidazole derivatives:

- Antimicrobial Activity Study : A study demonstrated that certain benzimidazole derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The structural modifications similar to those in 2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole could lead to enhanced antimicrobial efficacy .

- Anticancer Research : Research has shown that compounds with similar structural frameworks can induce apoptosis in cancer cells. Further investigation into 2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole could validate its potential as an anticancer agent .

類似化合物との比較

Table 1: Comparative Physicochemical Properties

*Predicted LogP based on cyclopentyl’s hydrophobicity relative to methyl/cyclopropyl analogs.

Key Observations:

- The parent compound (4,5,6,7-tetrahydro-1H-benzimidazole) has a lower LogP (1.288) and simpler structure, making it a common intermediate .

- Ramosetron’s indole-carbonyl substituent drastically elevates polar surface area (PSA) and introduces hydrogen-bonding capacity, critical for its 5-HT3 receptor antagonism .

準備方法

Cyclization Using o-Phenylenediamine Derivatives and Cyclopentyl-Containing Precursors

A key approach involves the reaction of substituted o-phenylenediamines with cyclopentyl-containing aldehydes or acid derivatives under acidic or reflux conditions to form the benzimidazole ring with a cyclopentyl substituent at the 2-position. For example, a cyclopentyl group can be introduced by reacting:

- 4,5,6,7-tetrahydro-o-phenylenediamine derivatives with cyclopentyl aldehyde or cyclopentyl carboxylic acid derivatives.

- The reaction is typically conducted in solvents such as tetrahydrofuran (THF), ether, or N,N-dimethylformamide (DMF) with heating or reflux to promote cyclization.

Use of Coupling Agents and Bases

- Coupling agents like HBTU and bases such as triethylamine are employed to facilitate amide bond formation during the synthesis of benzimidazole derivatives bearing cycloalkyl substituents.

- For example, a compound of formula 4b (a benzimidazole precursor) can be reacted with a cyclopentyl-containing amine (compound of formula 6c) in the presence of HBTU and triethylamine in DMF to yield the target compound.

Purification Methods

- After synthesis, the product is typically purified by silica gel column chromatography using solvent systems such as ethyl acetate/hexane or dichloromethane/methanol mixtures.

- Extraction and drying steps with sodium sulfate (Na2SO4) are common to remove residual moisture before evaporation of solvents.

Research Findings on Preparation Efficiency and Yields

- Benzimidazole derivatives synthesized via these methods generally show yields ranging from 40% to 77% , depending on the substituents and reaction conditions.

- The use of coupling agents like HBTU and carbodiimides (DIC) improves the efficiency of amide bond formation and cyclization steps, leading to higher purity and yield.

- Reaction times vary from several hours to overnight reflux, with temperature control being critical for optimal cyclization without decomposition.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 4,5,6,7-tetrahydro-o-phenylenediamine derivatives, cyclopentyl aldehyde or amine |

| Solvents | N,N-dimethylformamide (DMF), tetrahydrofuran (THF), ether |

| Coupling agents | HBTU, diisopropylcarbodiimide (DIC) |

| Bases | Triethylamine |

| Reaction conditions | Room temperature to reflux, 4-12 hours |

| Purification | Silica gel chromatography (ethyl acetate/hexane or dichloromethane/methanol) |

| Typical yields | 40-77% depending on step and substituents |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole, considering substituent effects and reaction efficiency?

- Methodological Answer : The synthesis typically involves condensation of 1,2-diaminobenzene derivatives with carbonyl compounds under acidic or oxidative conditions. For the 2-cyclopentyl substituent, cyclopentanecarboxaldehyde or cyclopentyl ketones can react with 4,5,6,7-tetrahydro-1H-benzimidazole precursors. Classical methods use polyphosphoric acid or HCl as catalysts, but newer approaches like microwave-assisted synthesis or microdroplet techniques improve efficiency (yields >85% in microdroplet systems) . Nucleophilic substitution reactions may also introduce the cyclopentyl group post-cyclization .

Q. Which analytical techniques are critical for confirming the structure and purity of 2-cyclopentyl-substituted benzimidazole derivatives?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent integration (e.g., cyclopentyl proton signals at δ 1.5–2.5 ppm) .

- HPLC-MS : Validates purity (>98%) and molecular ion peaks.

- X-ray Crystallography : Resolves tetrahydro ring conformation and cyclopentyl spatial orientation .

- Solubility Tests : Functionalization with sulfonic groups (e.g., -SOH) enhances aqueous solubility for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic activity data for benzimidazole derivatives in oxidation reactions?

- Methodological Answer : Contradictions often arise from varying reaction conditions (e.g., solvent polarity, oxidant strength). Systematic studies should:

- Compare catalytic performance under controlled parameters (e.g., TEMPO vs. HO as oxidants).

- Use kinetic profiling to isolate rate-determining steps influenced by the tetrahydro ring’s steric effects .

- Apply DFT calculations to model electron transfer pathways altered by the cyclopentyl group’s hydrophobicity .

Q. What methodological advancements address low yields in traditional benzimidazole synthesis, particularly for tetrahydro derivatives?

- Methodological Answer :

- Green Chemistry : Transition-metal-free intramolecular amination in water achieves 70–90% yields, avoiding toxic Pd/Cu catalysts .

- Microdroplet Synthesis : Accelerates reaction kinetics (complete in milliseconds) with near-quantitative yields by enhancing proton transfer at interfaces .

- Microwave Irradiation : Reduces side reactions in tetrahydro ring formation (e.g., over-oxidation) .

Q. How do structural modifications at the 2-position of benzimidazole derivatives influence their antifungal efficacy and SAR?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., -NO): Enhance antifungal activity by increasing membrane permeability (MIC < 2 µg/mL against Candida spp.).

- Hydrophobic Substituents (e.g., cyclopentyl): Improve bioavailability but may reduce solubility. Balance via sulfonation or PEGylation .

- SAR Studies : Use molecular docking to correlate cyclopentyl steric bulk with target binding (e.g., fungal CYP51 inhibition) .

Q. What factors affect the stability of 2-cyclopentyl benzimidazole derivatives under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Protonation at N3 in acidic conditions (pH < 4) disrupts conjugation, reducing stability. Buffered solutions (pH 6–8) are optimal .

- Thermal Stability : Cyclopentyl’s bulky structure increases melting points (>200°C) but may induce ring-opening at >250°C. TGA-DSC analysis is recommended .

Q. What are the advantages of transition-metal-free intramolecular amination for synthesizing benzimidazole derivatives compared to conventional methods?

- Methodological Answer :

- Sustainability : Eliminates Pd/Cu residues, critical for pharmaceutical applications.

- Cost Efficiency : Uses aqueous NaOH as a base, reducing solvent waste .

- Scalability : Achieves gram-scale synthesis with minimal purification steps (e.g., no column chromatography) .

Q. How can benzimidazole derivatives be engineered for dual functionality in catalysis and bioactivity?

- Methodological Answer :

- Bifunctional Design : Introduce -NH or -SH groups for metal coordination (catalysis) and target-specific bioactivity. For example, Schiff base complexes enable Cu(II)-mediated oxidation while retaining antimicrobial properties .

- Hybrid Scaffolds : Combine tetrahydrobenzimidazole cores with known pharmacophores (e.g., triazoles) via click chemistry for multitarget applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。